molecular formula C10H11BrO B2609623 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1780552-87-5

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B2609623
CAS No.: 1780552-87-5
M. Wt: 227.101
InChI Key: UGQHSPTYEKKEJS-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol: is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthalen-2-ol, characterized by the presence of a bromine atom at the 7th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Tetrahydronaphthalen-2-ol: The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the bromination of tetrahydronaphthalen-2-ol. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

    Alternative Methods: Other methods may include the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 7-bromo-1,2,3,4-tetrahydronaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 7-bromo-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.

Medicine:

    Drug Development: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom at the 7th position can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Comparison:

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with the hydroxyl group at the 1st position, which may affect its reactivity and applications.
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and potential applications.
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Methyl substitution at the 1st position, which can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQHSPTYEKKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780552-87-5
Record name 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
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